molecular formula C9H14O B3146121 2-Propylcyclohex-2-en-1-one CAS No. 59034-18-3

2-Propylcyclohex-2-en-1-one

Cat. No. B3146121
M. Wt: 138.21 g/mol
InChI Key: IPXQBSYBAIJUPU-UHFFFAOYSA-N
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Patent
US07727997B2

Procedure details

Absolute ethanol (200 mL) followed by tetrahydrofuran (50 mL) was added at −78° C. to a solution of methyl phenyl ether from step 1 (10.0 g, 66.58 mmol) suspended in anhydrous ammonia (700 mL). Lithium metal (2.3 g, 330 mmol) was added at −78° C. in small portions over 0.5 h to yield a deep blue solution. The reaction was stirred at −78° C. until a white solution resulted. The cooling bath was taken away, the flask exposed to the atmosphere, and the ammonia was removed under a stream of nitrogen. The solid residue remaining was dissolved in a minimum amount of water and acidified to pH 3 with 10% hydrochloric acid, and then extracted several times with diethyl ether. The combined ether phase was washed with saturated sodium chloride, dried (sodium sulfate), filtered, and carefully concentrated under reduced pressure at 0° C. to provide an oil. The oil was dissolved in 10% hydrochloric acid (200 mL) and refluxed for 3 h. The reaction mixture was then cooled to room temperature and extracted several times with diethyl ether. The combined ether extracts were washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure to yield an oil. Purification by flash column chromatography (silica, 89:11 hexanes/ethyl acetate) gave 2-propylcyclohexenone (4.43 g): 1H NMR (300 MHz, CDCl3) δ 6.95-6.89 (m, 1H), 5.97 (app dt, J=10, 2 Hz, 1H), 2.39-2.36 (m, 3H), 2.20-2.04 (m, 1H), 1.88-1.63 (m, 2H), 1.50-1.25 (m, 4H), 0.93 (t, J=7 Hz, 3H).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)C.O1C[CH2:7][CH2:6][CH2:5]1.[C:9]1([O:15]C)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Li]>N.Cl>[CH2:5]([C:10]1[C:9](=[O:15])[CH2:14][CH2:13][CH2:12][CH:11]=1)[CH2:6][CH3:7] |^1:16|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
[Li]
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
N
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. until a white solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a deep blue solution
CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
the ammonia was removed under a stream of nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue remaining was dissolved in a minimum amount of water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with diethyl ether
WASH
Type
WASH
Details
The combined ether phase was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated under reduced pressure at 0° C.
CUSTOM
Type
CUSTOM
Details
to provide an oil
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted several times with diethyl ether
WASH
Type
WASH
Details
The combined ether extracts were washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, 89:11 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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